molecular formula C13H8F3N3OS2 B12183287 N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B12183287
M. Wt: 343.4 g/mol
InChI Key: HLQUNPGVSFPRJP-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a synthetic organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Core: This can be achieved by cyclization reactions involving ortho-aminothiophenol and a suitable carboxylic acid derivative.

    Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Thiazole Ring: The thiazole ring can be introduced through condensation reactions involving thioamides and α-haloketones.

    Final Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential use as a drug candidate for treating diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Thiazole Derivatives: Compounds with thiazole rings and varying functional groups.

    Trifluoromethyl Compounds: Compounds containing the trifluoromethyl group, known for their unique chemical properties.

Uniqueness

N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is unique due to the combination of its benzothiazole core, thiazole ring, and trifluoromethyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H8F3N3OS2

Molecular Weight

343.4 g/mol

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C13H8F3N3OS2/c1-6-5-17-12(21-6)19-10(20)7-2-3-8-9(4-7)22-11(18-8)13(14,15)16/h2-5H,1H3,(H,17,19,20)

InChI Key

HLQUNPGVSFPRJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F

Origin of Product

United States

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